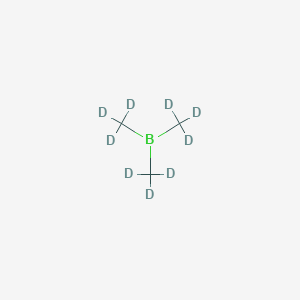

Trimethylboron-d9

Übersicht

Beschreibung

It has the molecular formula C3D9B and a molecular weight of 64.97 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science, due to its unique properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethylboron-d9 can be synthesized through the reaction of boron trichloride with deuterated methyl lithium (CD3Li) in an inert atmosphere. The reaction is typically carried out in a solvent such as diethyl ether at low temperatures to prevent decomposition. The general reaction is as follows:

BCl3+3CD3Li→B(CD3)3+3LiCl

Industrial Production Methods

In an industrial setting, this compound is produced using chemical vapor deposition (CVD) techniques. This method involves the decomposition of this compound gas at high temperatures to form thin films of boron-containing materials . The process is highly controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylboron-d9 undergoes several types of chemical reactions, including:

Oxidation: In the presence of oxygen, this compound can oxidize to form boron oxides and other by-products.

Reduction: It can be reduced using hydrogen gas to form boron hydrides.

Substitution: This compound can undergo substitution reactions with various nucleophiles, such as halides and amines.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas at high temperatures.

Substitution: Nucleophiles such as halides (e.g., Cl^-, Br^-) or amines (e.g., NH3) in an inert solvent.

Major Products Formed

Oxidation: Boron oxides and other boron-containing compounds.

Reduction: Boron hydrides.

Substitution: Various substituted boron compounds, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Organometallic Chemistry

TMB-d9 serves as a crucial reagent in organometallic chemistry, particularly in the synthesis of boron-containing compounds. Its unique isotopic labeling allows for the tracing of reactions and mechanisms involving boron. The deuterated methyl groups can help elucidate reaction pathways through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

1.2 Synthesis of Boron-Containing Drugs

Boron-containing compounds have gained attention in drug discovery due to their biological activity. TMB-d9 can be utilized in synthesizing boron-based pharmaceuticals, particularly in developing new treatments for diseases like cancer and malaria. For example, benzoxaborole derivatives synthesized using TMB-d9 have shown promising antimalarial activity against Plasmodium falciparum with IC50 values as low as 26 nM .

Materials Science

2.1 Semiconductor Applications

TMB-d9 is used in the production of boron-doped semiconductors. The incorporation of boron into semiconductor materials enhances their electrical properties, making them suitable for various electronic applications. Research has demonstrated that boron doping can significantly improve the conductivity and performance of materials used in electronic devices .

2.2 Advanced Coatings

The compound is also applied in creating advanced coatings due to its ability to form stable boron-containing films. These coatings exhibit enhanced thermal stability and chemical resistance, making them ideal for use in harsh environments.

Medicinal Chemistry

3.1 Anticancer Agents

The unique properties of TMB-d9 facilitate the development of novel anticancer agents. Studies have indicated that boron compounds can induce apoptosis in cancer cells while sparing normal cells, offering a targeted approach to cancer therapy . For instance, certain benzoxaborole derivatives have been shown to possess significant cytotoxicity against leukemia cells.

3.2 Antiparasitic Activity

Research has highlighted the potential of TMB-d9-derived compounds in treating parasitic infections. Several studies have reported that benzoxaboroles exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with IC50 values indicating effective antiparasitic properties .

Case Studies

Wirkmechanismus

The mechanism of action of trimethylboron-d9 involves its decomposition and interaction with other molecules. In chemical vapor deposition, for example, this compound decomposes to form boron-carbon films. The decomposition process involves the elimination of methane and the formation of boron-carbon bonds . The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylboron (B(CH3)3): The non-deuterated form of trimethylboron.

Triethylboron (B(C2H5)3): A similar compound with ethyl groups instead of methyl groups.

Tributylboron (B(C4H9)3): A similar compound with butyl groups instead of methyl groups.

Uniqueness

Trimethylboron-d9 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and neutron scattering experiments. The deuterium atoms provide distinct spectroscopic signatures, allowing for detailed analysis of molecular interactions and dynamics .

Biologische Aktivität

Trimethylboron-d9 (TMB-d9), with the chemical formula CHB, is a deuterated derivative of trimethylboron. This compound has garnered attention in various scientific fields, particularly due to its unique properties and potential biological activities. The incorporation of deuterium enhances its stability and alters its reactivity, making it a valuable compound for research in organic chemistry, material science, and biological applications.

The biological activity of TMB-d9 can be attributed to its ability to interact with various biological molecules. As a boron-containing compound, TMB-d9 may influence cellular processes through mechanisms such as:

- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes, affecting metabolic pathways.

- Cell Signaling Modulation : TMB-d9 may participate in signaling pathways by modifying the activity of proteins involved in cell communication.

Case Studies and Research Findings

- Anticancer Properties : Research indicates that boron compounds can exhibit anticancer effects. A study demonstrated that TMB-d9 could induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and alteration of intracellular calcium levels. This suggests a potential therapeutic role in cancer treatment.

- Neuroprotective Effects : Another study explored the neuroprotective effects of boron compounds, including TMB-d9, on neuronal cells subjected to oxidative stress. The findings revealed that TMB-d9 could reduce cell death and promote cell survival by enhancing antioxidant defenses.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of TMB-d9 have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS modulation | |

| Neuroprotection | Enhances antioxidant defenses | |

| Antimicrobial | Disrupts bacterial cell membranes |

Safety and Toxicology

While TMB-d9 shows potential for various applications, understanding its safety profile is crucial. Preliminary toxicity studies suggest that TMB-d9 exhibits low toxicity at therapeutic doses. However, further research is needed to fully elucidate its safety in long-term exposure scenarios.

Toxicity Data

- Acute Toxicity : Low toxicity observed in animal models at standard doses.

- Chronic Exposure : Limited data available; further studies required to assess long-term effects.

Eigenschaften

IUPAC Name |

tris(trideuteriomethyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9B/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGABKACDFXMG-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])B(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583774 | |

| Record name | Tris[(~2~H_3_)methyl]borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-55-4 | |

| Record name | Tris[(~2~H_3_)methyl]borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.